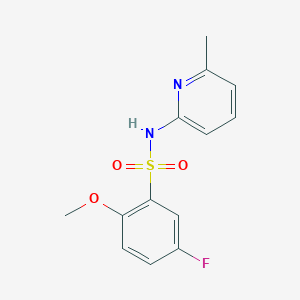
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIP is a sulfonamide derivative that has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce oxidative stress in various animal models. 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has also shown potential as an anticancer agent, as it has been found to inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation, and to activate the Nrf2 pathway, which is a master regulator of antioxidant defense.
Biochemical and Physiological Effects:
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of cancer cell growth. 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has also been found to have neuroprotective effects, as it has been shown to reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has some limitations, including its relatively low potency and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic potential. Another direction is the investigation of its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether as a therapeutic agent for other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease, should be explored.
Synthesemethoden
The synthesis of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether involves the reaction of 4-bromo-5-methyl-2-nitrophenol with piperidine and sodium sulfite, followed by the reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by the reaction of the resulting amine with methyl iodide.
Eigenschaften
Produktname |
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether |
|---|---|
Molekularformel |
C13H18BrNO3S |
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-8-12(18-2)13(9-11(10)14)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
UKOSKDUIVLRVMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCCC2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)

![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)